molecular formula C23H24N2O B5834258 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B5834258
M. Wt: 344.4 g/mol
InChI Key: BYWJZILVTHUDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone is a complex organic compound that features a piperazine ring substituted with a naphthalen-1-ylmethyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c26-23(17-19-7-2-1-3-8-19)25-15-13-24(14-16-25)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWJZILVTHUDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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